2-[(2-Methylphenyl)sulfanylmethyl]oxirane

Catalog No.
S739731
CAS No.
29034-77-3
M.F
C10H12OS
M. Wt
180.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Methylphenyl)sulfanylmethyl]oxirane

CAS Number

29034-77-3

Product Name

2-[(2-Methylphenyl)sulfanylmethyl]oxirane

IUPAC Name

2-[(2-methylphenyl)sulfanylmethyl]oxirane

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

InChI

InChI=1S/C10H12OS/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3

InChI Key

IYBPVVJLAMZRLN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1SCC2CO2

Canonical SMILES

CC1=CC=CC=C1SCC2CO2

2-[(2-Methylphenyl)sulfanylmethyl]oxirane is an organic compound with the molecular formula C10_{10}H12_{12}OS. It features an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether, attached to a sulfanylmethyl group that connects to a 2-methylphenyl group. The presence of the oxirane ring contributes to its reactivity, making it significant in various

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the oxirane ring into diols, typically using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to various derivatives when reacted with nucleophiles such as amines or alcohols.

Major Products Formed

  • Sulfoxides and Sulfones: Result from oxidation processes.
  • Diols: Produced through the reduction of the oxirane ring.
  • Substituted Derivatives: Formed via nucleophilic substitution reactions.

Research has indicated that 2-[(2-Methylphenyl)sulfanylmethyl]oxirane may exhibit notable biological activities, including:

  • Antimicrobial Properties: Potential effectiveness against various microbial strains has been observed.
  • Anticancer Activity: Preliminary studies suggest it may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

The oxirane ring's reactivity enables it to form covalent bonds with nucleophilic sites in biological molecules, which may contribute to its biological effects.

The synthesis of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane typically involves two main steps:

  • Formation of the Sulfanylmethyl Intermediate: This is achieved by reacting 2-methylthiophenol with formaldehyde under basic conditions to yield 2-(2-methylphenylthio)methanol.
  • Epoxidation: The intermediate undergoes epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the desired oxirane structure.

Industrial Production Methods

In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Techniques may include continuous flow reactors and advanced purification methods to enhance yield and purity.

The compound has several applications across different fields:

  • Organic Synthesis: Acts as a building block for creating more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug formulation due to its unique structural properties.
  • Material Science: Utilized in producing specialty chemicals and materials .

Studies on the interactions of 2-[(2-Methylphenyl)sulfanylmethyl]oxirane with biological targets reveal that its highly reactive oxirane ring can form covalent bonds with nucleophilic sites on proteins. This reactivity may lead to inhibition of enzymatic functions or modulation of cellular pathways, making it a compound of interest for further research in medicinal chemistry .

Several compounds share structural similarities with 2-[(2-Methylphenyl)sulfanylmethyl]oxirane. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-[(2-Methylphenyl)thio]ethanolLacks the oxirane ringContains a thiol group instead
2-[(2-Methylphenyl)sulfinylmethyl]oxiraneContains a sulfoxide groupDifferentiates by oxidation state
2-[(2-Methylphenyl)sulfonylmethyl]oxiraneContains a sulfone groupRepresents further oxidation state

These compounds illustrate variations in sulfur functional groups and their implications for chemical reactivity and biological activity .

XLogP3

2.5

Dates

Modify: 2023-08-15

Explore Compound Types